(R)-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
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Overview
Description
®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of triazolo-oxazin-ium salts, which are known for their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate typically involves the reaction of a benzyl-substituted triazole with a perfluorophenyl oxazin-ium precursor. The reaction conditions often include the use of a strong acid, such as tetrafluoroboric acid, to facilitate the formation of the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazolo-oxazin-ium derivatives.
Substitution: The benzyl and perfluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted triazolo-oxazin-ium salts, which can have different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry
In chemistry, ®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is used as a catalyst in various organic reactions due to its stability and reactivity .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development .
Medicine
In medicine, the compound is being explored for its potential therapeutic applications, including its use as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation .
Industry
In the industrial sector, ®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is used in the synthesis of advanced materials and as a component in specialty chemicals .
Mechanism of Action
The mechanism of action of ®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of signal transduction pathways and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (S)-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
- (5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
Uniqueness
The uniqueness of ®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate lies in its specific stereochemistry and the presence of both benzyl and perfluorophenyl groups.
Properties
Molecular Formula |
C18H13BF9N3O |
---|---|
Molecular Weight |
469.1 g/mol |
IUPAC Name |
(5R)-5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C18H13F5N3O.BF4/c19-13-14(20)16(22)18(17(23)15(13)21)26-9-25-11(7-27-8-12(25)24-26)6-10-4-2-1-3-5-10;2-1(3,4)5/h1-5,9,11H,6-8H2;/q+1;-1/t11-;/m1./s1 |
InChI Key |
YCLQFLWNWVBBTP-RFVHGSKJSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@H]([N+]2=CN(N=C2CO1)C3=C(C(=C(C(=C3F)F)F)F)F)CC4=CC=CC=C4 |
Canonical SMILES |
[B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=C(C(=C(C(=C3F)F)F)F)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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